Carbon(isothiocyanatidic) acid, propyl ester
Overview
Description
Carbon(isothiocyanatidic) acid, propyl ester is a chemical compound with the molecular formula C_5H_9NO_2S It is an ester derivative of carbonic acid and isothiocyanic acid, with a propyl group attached to the ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbon(isothiocyanatidic) acid, propyl ester typically involves the reaction of propyl alcohol with isothiocyanic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbon(isothiocyanatidic) acid, propyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester or isothiocyanate functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.
Substitution: Nucleophiles such as amines or thiols can react with the ester or isothiocyanate groups under appropriate conditions.
Major Products Formed
Hydrolysis: Propyl alcohol and carbonic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Carbon(isothiocyanatidic) acid, propyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Carbon(isothiocyanatidic) acid, propyl ester involves its interaction with specific molecular targets. The ester and isothiocyanate functional groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Carbon(isothiocyanatidic) acid, ethyl ester
- Carbon(isothiocyanatidic) acid, methyl ester
- Carbon(isothiocyanatidic) acid, butyl ester
Uniqueness
Carbon(isothiocyanatidic) acid, propyl ester is unique due to its specific ester and isothiocyanate functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the propyl ester may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
propyl N-(sulfanylidenemethylidene)carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2S/c1-2-3-8-5(7)6-4-9/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDMRUHZGHWXOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946621 | |
Record name | Propyl carbonisothiocyanatidatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23822-50-6 | |
Record name | Carbon(isothiocyanatidic) acid, propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23822-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbon(isothiocyanatidic) acid, propyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023822506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbon(isothiocyanatidic) acid, propyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propyl carbonisothiocyanatidatato | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50946621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.